Potassium tert-butyl malonate

Malonate monoester synthesis Process chemistry Half-ester preparation

Potassium tert-butyl malonate (CAS 75486-33-8) is an organopotassium compound featuring a malonic acid core mono-esterified with a tert-butyl group and deprotonated to form a potassium carboxylate salt. This compound belongs to the class of malonate monoester alkali metal salts and is distinguished by its hybrid molecular architecture: a sterically bulky tert-butyl ester on one terminus and a nucleophilic potassium carboxylate moiety on the other.

Molecular Formula C7H11KO4
Molecular Weight 198.26 g/mol
Cat. No. B3153237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium tert-butyl malonate
Molecular FormulaC7H11KO4
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(=O)[O-].[K+]
InChIInChI=1S/C7H12O4.K/c1-7(2,3)11-6(10)4-5(8)9;/h4H2,1-3H3,(H,8,9);/q;+1/p-1
InChIKeyQVBPZZKELHNMDZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium tert-Butyl Malonate (CAS 75486-33-8): Technical Baseline and Structural Characteristics for Sourcing Decisions


Potassium tert-butyl malonate (CAS 75486-33-8) is an organopotassium compound featuring a malonic acid core mono-esterified with a tert-butyl group and deprotonated to form a potassium carboxylate salt . This compound belongs to the class of malonate monoester alkali metal salts and is distinguished by its hybrid molecular architecture: a sterically bulky tert-butyl ester on one terminus and a nucleophilic potassium carboxylate moiety on the other . Its molecular formula is C₇H₁₁KO₄ with a molecular weight of 198.26 g/mol . The tert-butyl ester group confers steric protection and enhanced solubility in organic solvents, while the potassium salt form improves reactivity and handling characteristics compared to the corresponding free acid or alternative alkali metal salts .

Why Potassium tert-Butyl Malonate Cannot Be Substituted with Generic Malonate Esters or Alternative Counterions


Substituting potassium tert-butyl malonate with generic malonate esters (e.g., dimethyl or diethyl malonate) or alternative salt forms introduces quantifiable liabilities in reaction efficiency, selectivity, and process economics. Diethyl malonate requires separate deprotonation with a strong base such as sodium ethoxide to generate the nucleophilic enolate, adding a discrete reaction step and base stoichiometry costs [1]. In contrast, potassium tert-butyl malonate is supplied as a pre-formed potassium salt, eliminating this base addition step entirely [2]. Furthermore, the tert-butyl ester exhibits a predicted pKa of 11.87±0.46, which is substantially higher than the pKa ≈ 13 of dimethyl malonate, indicating that tert-butyl malonate-derived enolates are more stable and less prone to premature protonation during asymmetric catalytic cycles . Substituting with sodium or lithium counterions can alter reaction outcomes: systematic screening has demonstrated that varying the countercation affects both the reaction course and asymmetric induction in malonate-based Michael additions [3]. These differences mean that using an in-class alternative without adjustment risks reduced yields, compromised enantioselectivity, or complete synthetic failure.

Quantitative Evidence Guide: Differentiating Potassium tert-Butyl Malonate from Closest Analogs


Synthetic Efficiency: Single-Step Preparation of Malonate Monoester Potassium Salt with 88% Yield vs Multi-Step Alternative Routes

Potassium tert-butyl malonate enables direct, high-yielding synthesis of malonic acid monoester potassium salt via reaction with potassium bicarbonate under mild conditions. The patented process using this compound as starting material achieves 88% molar yield of monoester potassium salt product [1]. In contrast, conventional synthetic routes to monoester potassium salts require either (a) selective saponification of dialkyl malonates using alkali metal alcoholates followed by controlled hydrolysis, or (b) enzymatic partial hydrolysis of diesters, both of which involve additional steps and lower overall efficiency [2]. The direct method using potassium tert-butyl malonate eliminates these multi-step sequences, reducing process complexity and improving atom economy.

Malonate monoester synthesis Process chemistry Half-ester preparation

Steric Differentiation: tert-Butyl Ester Provides Superior Stereoselectivity in Catalytic Asymmetric Mannich Reactions vs Smaller Alkyl Esters

In catalytic asymmetric direct Mannich reactions of β-keto esters, systematic screening of ester substituents revealed that tert-butyl esters consistently deliver the highest yields, diastereoselectivity, and enantioselectivity compared to smaller alkyl esters. The reaction of various β-keto tert-butyl esters with N-tosyl-α-imino ester using chiral tert-butyl-bisoxazoline/Cu(OTf)₂ catalyst gave Mannich adducts in high yields with diastereo- and enantioselectivities reaching up to 95% ee . The authors explicitly state that 'the best results in terms of yield, diastereo- and enantioselectivity were obtained when tert-butyl esters of β-keto esters were used as the substrate' . For malonate substrates specifically, reactions with the same catalytic system achieved up to 96% ee . This represents a quantifiable stereoselectivity advantage attributable directly to the tert-butyl ester moiety, which provides optimal steric shielding during the enantiodetermining transition state.

Asymmetric catalysis Mannich reaction Quaternary stereocenter

Operational Stability: Documented 3-Year Powder Storage Stability at -20°C vs Solution-Only Stability Data for Analogous Malonates

Potassium tert-butyl malonate powder exhibits validated long-term stability when stored at -20°C for 3 years and at 4°C for 2 years [1]. In solvent, the compound remains stable for 6 months at -80°C and 1 month at -20°C [1]. This powder stability profile is documented across multiple independent supplier technical datasheets with consistent specifications [1]. For comparison, analogous malonate monoesters such as monomethyl malonate are typically available with purities less than 99% (often 96%) and limited commercial availability, indicating supply chain and stability constraints that complicate routine procurement and inventory management [2]. The powder form stability of potassium tert-butyl malonate reduces cold-chain storage demands and enables bulk procurement with confidence in long-term shelf life.

Storage stability Powder shelf-life Procurement specification

Supply Chain: Commercial Availability at ≥95% Purity with Transparent Pricing vs Limited/Expensive Half-Ester Alternatives

Potassium tert-butyl malonate is commercially available from multiple global suppliers at ≥95% purity with transparent tiered pricing: approximately $73 for 100 mg, $123 for 250 mg, and $243 for 1 g [1]. The compound ships at room temperature and remains stable during ordinary shipping conditions . In contrast, alternative malonic acid half-esters such as monomethyl malonate and monoethyl malonate are described in the literature as having 'limited commercial availability' and being 'quite expensive,' with monomethyl malonate having only become commercially available recently and often supplied at purities below 99% (e.g., 96%) [2]. The potassium tert-butyl malonate supply chain benefits from established manufacturing processes, multiple vendor sources, and documented quality specifications, providing procurement reliability that alternative half-esters lack.

Commercial availability Purity specification Procurement cost

Recommended Application Scenarios Where Potassium tert-Butyl Malonate Delivers Measurable Advantage


Synthesis of Malonic Acid Monoester Potassium Salt Building Blocks

Potassium tert-butyl malonate is the preferred starting material for preparing malonic acid monoester potassium salts via direct reaction with potassium bicarbonate, achieving 88% yield in a single step under mild conditions [1]. This application is validated in patented methodology and avoids the multi-step saponification-hydrolysis sequences required when starting from symmetric dialkyl malonates. The resulting monoester potassium salts serve as essential building blocks for pharmaceutical and agrochemical synthesis.

Catalytic Asymmetric Mannich Reactions for Chiral Quaternary Center Construction

The tert-butyl ester moiety in potassium tert-butyl malonate and related β-keto tert-butyl esters has been systematically demonstrated to provide optimal stereoselectivity in asymmetric Mannich reactions, achieving up to 95-96% enantiomeric excess with chiral bisoxazoline/Cu(OTf)₂ catalysts . The steric bulk of the tert-butyl group is directly implicated in the superior enantiodiscrimination observed during the enantiodetermining transition state, making this compound class the rational choice for constructing optically active β-carboxylic ester α-amino acid derivatives.

Alkylation and Decarboxylation Sequences in Multi-Step Organic Synthesis

Potassium tert-butyl malonate is widely employed as a versatile intermediate in alkylation and decarboxylation cascades . The potassium salt form eliminates the need for separate deprotonation with strong bases, while the tert-butyl ester provides steric protection during alkylation steps and can be selectively cleaved under acidic conditions or via Krapcho decarboxylation methodologies using microwave-assisted aqueous conditions with lithium sulfate additive [2]. This orthogonal protecting group strategy enables chemoselective transformations that are not possible with symmetric diesters.

Asymmetric Michael Addition Reactions with Prochiral Acceptors

Malonate anions derived from di(tert-butyl) malonate (the precursor to potassium tert-butyl malonate) have been shown to participate in catalytic asymmetric Michael additions to prochiral enones and enals with high enantiomeric excess when using L-proline rubidium salt or related chiral catalysts [3]. Systematic variation of the countercation affects both catalytic activity and asymmetric induction, establishing that the choice of malonate salt form is not interchangeable. Potassium tert-butyl malonate provides a pre-formed, bench-stable salt that streamlines reaction setup compared to in-situ enolate generation.

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